2-Formyl-6-methoxyphenyl thiophene-2-carboxylate
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Description
“2-Formyl-6-methoxyphenyl thiophene-2-carboxylate” is a chemical compound with the molecular formula C13H10O4S and a molecular weight of 262.28 .
Synthesis Analysis
Thiophene derivatives, such as “this compound”, are synthesized using various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a carboxylate group and a formyl group .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study demonstrated the synthesis of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, showing significant antimicrobial activities against several microbial strains. This suggests potential applications in developing new antimicrobial agents (Noolvi et al., 2016).
Optical Properties and Solid-State Emission
Research on postfunctionalization of poly(3-hexylthiophene) (P3HT) revealed that various functional groups, including formyl groups, can enhance the solid-state fluorescence of P3HT. This finding has implications for improving the optical and photophysical properties of poly(thiophene)s, which are important for applications in electronics and photonics (Li et al., 2002).
Antimicrobial and Antioxidant Studies
A study synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which were screened for antimicrobial and antioxidant activities. The results revealed significant antibacterial, antifungal, and antioxidant potentials, indicating potential applications in pharmaceutical development (Raghavendra et al., 2016).
Mass Spectra of Substituted Thiophene-2-Carboxylic Acids
The mass spectra of various substituted thiophene-2-carboxylic acids, including those with formyl and methoxy groups, were reported. This research is significant for understanding the fragmentation patterns in mass spectrometry, crucial for chemical analysis and identification (Fisichella et al., 1982).
Hole-Transporting Small Molecules in Solar Cells
A study reported the development of new electron-rich molecules based on thiophene cores with arylamine side groups for use as hole-transporting materials in perovskite-based solar cells. These molecules demonstrated high power conversion efficiencies, highlighting their potential in renewable energy technologies (Li et al., 2014).
Properties
IUPAC Name |
(2-formyl-6-methoxyphenyl) thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-16-10-5-2-4-9(8-14)12(10)17-13(15)11-6-3-7-18-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWXCNWWOKMUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(=O)C2=CC=CS2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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